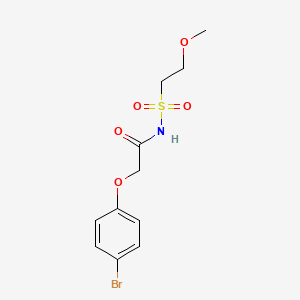
2-methyl-N-(2-phenylethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-phenylethyl)quinazolin-4-amine, also known as MEQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MEQ is a quinazoline derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is not fully understood, but it has been suggested that 2-methyl-N-(2-phenylethyl)quinazolin-4-amine may act as an inhibitor of tubulin polymerization, which is essential for cell division. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-methyl-N-(2-phenylethyl)quinazolin-4-amine has been shown to have various biochemical and physiological effects, including antitumor activity, neuroprotective effects, and anti-inflammatory effects. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-(2-phenylethyl)quinazolin-4-amine in lab experiments is its synthetic availability, which allows for large-scale production. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is also relatively stable and can be stored for long periods. However, one of the limitations of using 2-methyl-N-(2-phenylethyl)quinazolin-4-amine in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-methyl-N-(2-phenylethyl)quinazolin-4-amine, including its potential use as an antitumor agent, neuroprotective agent, and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine and to optimize its pharmacological properties. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine may also have potential applications in other fields, such as materials science and catalysis.
Méthodes De Synthèse
2-methyl-N-(2-phenylethyl)quinazolin-4-amine can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods used for the synthesis of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is the one-pot synthesis, which involves the reaction of 2-aminobenzophenone, 2-bromoethylbenzene, and methylamine hydrochloride in ethanol under reflux.
Applications De Recherche Scientifique
2-methyl-N-(2-phenylethyl)quinazolin-4-amine has shown potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has been studied for its potential use as an antitumor agent, as it has shown cytotoxic activity against various cancer cell lines. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been studied for its potential use as a neuroprotective agent, as it has shown protective effects against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
2-methyl-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-13-19-16-10-6-5-9-15(16)17(20-13)18-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQNIIMQLREEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-phenylethyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)



![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
